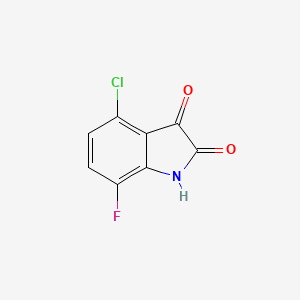

4-chloro-7-fluoro-1H-indole-2,3-dione

Beschreibung

BenchChem offers high-quality 4-chloro-7-fluoro-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-7-fluoro-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-chloro-7-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPDIMCZEPIIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)NC(=O)C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 4-Chloro-7-fluoro-1H-indole-2,3-dione: A Medicinal Chemistry Keystone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-7-fluoro-1H-indole-2,3-dione, a halogenated isatin derivative of significant interest in drug discovery and development. Isatin and its analogues are recognized as privileged scaffolds, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This document offers an in-depth examination of the most robust and widely adopted synthetic strategy, the Sandmeyer isatin synthesis, beginning from the commercially available precursor, 3-chloro-6-fluoroaniline. We will dissect the mechanistic underpinnings of each synthetic step, provide a detailed, field-tested experimental protocol, and outline the necessary analytical techniques for structural verification and purity assessment. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound first identified in 1841.[3][4] Its rigid, planar structure, featuring a fused aromatic ring and reactive carbonyl groups at the C2 and C3 positions, makes it an exceptional starting point for generating molecular diversity.[4][5] The isatin core is present in numerous natural products and has been extensively utilized by medicinal chemists to develop potent therapeutic agents targeting a wide range of diseases.[1][2][3]

The introduction of halogen substituents, such as chlorine and fluorine, onto the isatin ring can profoundly influence the molecule's physicochemical properties. These modifications can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. Specifically, 4-chloro-7-fluoro-1H-indole-2,3-dione is a valuable building block for creating novel kinase inhibitors, spiro-oxindoles with anticancer activity, and other potential therapeutics.[6]

Synthetic Strategy: The Sandmeyer Isatin Synthesis

The most classical and reliable method for preparing substituted isatins from anilines is the Sandmeyer isatin synthesis.[4][7][8] This two-step process offers a high degree of predictability and is adaptable to a wide range of substituted anilines.[9]

The overall transformation proceeds as follows:

-

Condensation: The starting aniline (3-chloro-6-fluoroaniline) is condensed with chloral hydrate and hydroxylamine hydrochloride. This reaction forms an α-oximinoacetanilide intermediate, also known as an isonitrosoacetanilide.

-

Cyclization: The isolated intermediate is then subjected to strong acid-catalyzed intramolecular cyclization, typically using concentrated sulfuric acid, to yield the final isatin product.[8][9]

The causality behind this strategy is elegant: the first step constructs a linear precursor containing all the necessary atoms, and the second step orchestrates an electrophilic aromatic substitution to forge the five-membered ring, resulting in the desired indole-2,3-dione core.

Experimental Workflow and Mechanism

The synthesis of 4-chloro-7-fluoro-1H-indole-2,3-dione is a two-stage process. The following diagram illustrates the workflow from the starting material to the final product.

Caption: Figure 1: Synthetic Pathway via Sandmeyer Reaction

Step 1: Synthesis of N-(3-chloro-6-fluorophenyl)-2-(hydroxyimino)acetamide

In this initial step, the nucleophilic aniline attacks the carbonyl group of chloral hydrate. Subsequent elimination and reaction with hydroxylamine form the isonitrosoacetanilide intermediate. Sodium sulfate is used to increase the reaction rate and facilitate the precipitation of the product.[10]

Step 2: Acid-Catalyzed Cyclization

The second step is a classic example of an intramolecular electrophilic aromatic substitution. The strong acid (concentrated sulfuric acid) protonates the oxime, facilitating the formation of a reactive electrophile. This electrophile is then attacked by the electron-rich aromatic ring of the aniline derivative, leading to ring closure.[11][12][13] Subsequent dehydration and tautomerization yield the final 4-chloro-7-fluoro-1H-indole-2,3-dione. Precise temperature control during this step is critical; temperatures that are too low will stall the reaction, while excessive heat can lead to charring and decomposition of the product.[10]

Detailed Experimental Protocol

This protocol is adapted from established procedures for Sandmeyer isatin synthesis.[10][14]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Chloro-6-fluoroaniline | 145.56 | 14.56 g | 0.10 | Starting material |

| Chloral Hydrate | 165.40 | 21.50 g | 0.13 | Use in a fume hood |

| Hydroxylamine HCl | 69.49 | 22.00 g | 0.32 | Corrosive |

| Sodium Sulfate (anhydrous) | 142.04 | 120.0 g | - | For aqueous solution |

| Concentrated Sulfuric Acid | 98.08 | ~150 mL | - | Highly corrosive, handle with extreme care |

| Deionized Water | 18.02 | ~1.5 L | - | |

| Ethyl Acetate | 88.11 | As needed | - | For extraction |

| Xylene | 106.16 | As needed | - | For recrystallization |

Procedure

Part A: Synthesis of N-(3-chloro-6-fluorophenyl)-2-(hydroxyimino)acetamide

-

Prepare a solution by dissolving sodium sulfate (120 g) in deionized water (500 mL) in a 2 L beaker with vigorous stirring. Heat the solution to approximately 45°C.

-

In a separate flask, dissolve 3-chloro-6-fluoroaniline (14.56 g) in deionized water (125 mL) and add concentrated hydrochloric acid (8.5 mL) to form the hydrochloride salt.

-

Add the aniline hydrochloride solution to the warm sodium sulfate solution.

-

Prepare a solution of chloral hydrate (21.5 g) in deionized water (125 mL) and add it to the reaction mixture.

-

Finally, add a solution of hydroxylamine hydrochloride (22 g) in deionized water (250 mL) to the reaction mixture.

-

Heat the mixture to boiling and maintain a gentle boil for 15-20 minutes.

-

Allow the mixture to cool slowly to room temperature, then cool further in an ice bath.

-

The isonitrosoacetanilide intermediate will precipitate as a crystalline solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Dry the product thoroughly in a vacuum oven at 50-60°C. The material must be completely dry for the next step.[10]

Part B: Synthesis of 4-Chloro-7-fluoro-1H-indole-2,3-dione

-

Carefully warm concentrated sulfuric acid (~150 mL) to 50°C in a flask equipped with a mechanical stirrer and a thermometer. (Caution: Highly exothermic reaction ahead).

-

Add the dried N-(3-chloro-6-fluorophenyl)-2-(hydroxyimino)acetamide from Part A in small portions to the sulfuric acid, ensuring the temperature is maintained between 60°C and 70°C.[14] Use an ice bath to control the temperature as needed.

-

After the addition is complete, heat the reaction mixture to 80°C and hold for 10 minutes to ensure the reaction goes to completion.[10][14]

-

Cool the mixture back down to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water (~800 g).

-

Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The crude isatin will precipitate.

-

Filter the crude product and wash thoroughly with cold water until the washings are neutral.

Purification

-

The crude product can be purified by recrystallization. A common solvent for this is xylene or glacial acetic acid.[15]

-

Dissolve the crude solid in a minimal amount of boiling solvent.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-chloro-7-fluoro-1H-indole-2,3-dione, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals in the aromatic region corresponding to the protons on the benzene ring and a broad singlet for the N-H proton.

-

¹³C NMR: Expect signals for the two distinct carbonyl carbons (C2 and C3) and the aromatic carbons.

-

¹⁹F NMR: A singlet corresponding to the fluorine atom at the C7 position.

-

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M]+ for C₈H₃ClFNO₂ is ~199.98 g/mol ).

-

Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretch and the two carbonyl (C=O) stretches.

-

Melting Point: Compare the observed melting point with literature values.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Reagent Handling:

-

Concentrated Sulfuric Acid: Extremely corrosive. Handle only in a chemical fume hood. It reacts violently with water and is highly exothermic upon dilution.

-

Chloral Hydrate: A regulated substance in some regions. It is a sedative and hypnotic; avoid inhalation and skin contact.

-

Hydroxylamine Hydrochloride: Corrosive and a potential skin sensitizer.

-

-

Reaction Conditions: The cyclization step is highly exothermic and requires careful temperature control to prevent runaway reactions.[10] Always have an ice bath ready for emergency cooling.

Conclusion

The Sandmeyer synthesis provides a reliable and scalable route to 4-chloro-7-fluoro-1H-indole-2,3-dione, a valuable heterocyclic building block for drug discovery. By understanding the underlying reaction mechanisms and adhering to a carefully controlled experimental protocol, researchers can efficiently produce this key intermediate for further elaboration into novel therapeutic candidates. The principles and techniques outlined in this guide are foundational for chemists working to expand the chemical space of pharmacologically active molecules.

References

- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. [Link not available]

-

Mehta, N., Soni, R., & Patel, P. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules. [Link]

-

Aziz, M., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. International Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Temizer, A. B., Koulani, T., Eter, Ö. S., & Karali, N. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry. [Link]

-

Brandão, P., Marques, C., & Burke, A. J. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry. [Link]

- Name Reactions in Organic Synthesis. (n.d.).

-

Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses. [Link]

-

SynArchive. (n.d.). Sandmeyer Isatin Synthesis. [Link]

-

ResearchGate. (2020). Synthesis of Sandmeier Isatin. [Link]

-

PrepChem. (n.d.). Synthesis of 7-fluoro- 1H-indole-2,3-dione. [Link]

-

PubChem. (n.d.). 4-Chloroisatin. [Link]

-

Al Mustansiriyah Journal of Pharmaceutical Sciences. (2022). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. [Link]

-

ResearchGate. (2011). 4-Chloro-1H-indole-2,3-dione. [Link]

-

Iraqi Journal of Science. (2023). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. [Link]

-

Lee, S., et al. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega. [Link]

-

Anveshana's International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). SYNTHESIS, CHARACTERIZATION OF 7-AZAISATIN DERIVATIVES. [Link]

-

ResearchGate. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N -Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]

-

Citti, C., et al. (2020). Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization. Journal of Natural Products. [Link]

-

PubChem. (n.d.). 5-Fluoroisatin. [Link]

-

Reddy, T. S., et al. (2021). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. Scientific Reports. [Link]

-

ResearchGate. (2022). Reaction mechanism for the acid‐catalysed intramolecular cyclization of CBD. [Link]

-

PubMed. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biomedres.us [biomedres.us]

- 4. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 5. dspace.uevora.pt [dspace.uevora.pt]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

physical properties of 4-chloro-7-fluoro-1H-indole-2,3-dione

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-7-fluoro-1H-indole-2,3-dione

Abstract

4-chloro-7-fluoro-1H-indole-2,3-dione is a halogenated derivative of isatin, a prominent heterocyclic scaffold in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific disubstituted compound, this guide provides a comprehensive framework for its study, targeting researchers and drug development professionals. By synthesizing data from closely related structural analogs—namely 4-chloroisatin, 7-fluoroisatin, and the parent isatin molecule—we project the expected physicochemical properties of the title compound. This document outlines a systematic workflow for the synthesis, purification, and characterization of 4-chloro-7-fluoro-1H-indole-2,3-dione. It provides detailed, field-proven protocols for structural elucidation via spectroscopic methods (NMR, MS, IR) and analysis of fundamental physical properties such as melting point and solubility. The causality behind experimental choices is explained, grounding the proposed methodologies in established chemical principles. This guide serves as a foundational resource for any research program initiating work on this novel or rare chemical entity.

Introduction: The Significance of the Halogenated Isatin Scaffold

The 1H-indole-2,3-dione, commonly known as isatin, is a privileged structural motif renowned for its broad spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties. The versatility of the isatin core allows for chemical modification at multiple positions, enabling the fine-tuning of its pharmacological profile.

Halogenation of the benzene ring of the isatin scaffold is a key strategy in medicinal chemistry for modulating molecular properties. The introduction of chlorine and fluorine atoms can significantly influence:

-

Lipophilicity: Affecting cell membrane permeability and oral bioavailability.

-

Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

-

Binding Affinity: Halogen atoms can participate in specific, high-affinity interactions with biological targets, such as halogen bonding.

The specific compound, 4-chloro-7-fluoro-1H-indole-2,3-dione, combines the electronic and steric effects of a chloro group at the 4-position and a fluoro group at the 7-position. This substitution pattern is anticipated to create a unique electronic distribution and conformational profile, making it a compound of significant interest for screening in drug discovery programs.

Predicted Physicochemical Properties Based on Structural Analogs

| Property | 1H-indole-2,3-dione (Isatin) | 4-chloro-1H-indole-2,3-dione | 7-fluoro-1H-indole-2,3-dione | 4-chloro-7-fluoro-1H-indole-2,3-dione (Predicted) |

| CAS Number | 120-72-9 (Indole Core) | 6344-05-4[1] | 317-20-4[2] | Not assigned / Rare |

| Molecular Formula | C₈H₅NO₂ | C₈H₄ClNO₂[1] | C₈H₄FNO₂[2] | C₈H₃ClFNO₂ |

| Molecular Weight | 147.13 g/mol | 181.57 g/mol [3] | 165.12 g/mol [2] | 199.56 g/mol |

| Appearance | Orange-red solid | Orange solid[4] | Yellow/Orange solid | Expected: Yellow to Orange Crystalline Solid |

| Melting Point | 200-204 °C | ~250 °C | 192-198 °C[5] | Expected: >200 °C, likely higher than monosubstituted analogs due to increased molecular weight and potentially stronger crystal packing. |

| Solubility | Soluble in hot water, alcohol, ether[6]. | Soluble in acetone[4], DMSO. | Soluble in ethyl acetate, xylene[5]. | Expected: Poorly soluble in water; soluble in polar aprotic solvents (DMSO, DMF, Acetone). |

Rationale for Predictions:

-

Molecular Weight: Calculated directly from the molecular formula.

-

Appearance: Isatins are characteristically colored solids due to their conjugated dicarbonyl system.

-

Melting Point: The introduction of two halogens increases molecular weight and polarity, which typically leads to stronger intermolecular forces (dipole-dipole, halogen bonding) and a higher melting point compared to the monosubstituted precursors.

-

Solubility: Like most isatins, the compound is expected to be largely insoluble in non-polar solvents and water but should dissolve in polar organic solvents capable of hydrogen bond acceptance (e.g., DMSO, acetone).

Proposed Experimental Workflow: Synthesis, Purification, and Characterization

This section details the necessary experimental protocols to synthesize, purify, and confirm the identity and properties of 4-chloro-7-fluoro-1H-indole-2,3-dione. This workflow is designed to be self-validating at each critical step.

Caption: Proposed workflow for the synthesis and characterization of 4-chloro-7-fluoro-1H-indole-2,3-dione.

Detailed Protocol: Synthesis via Sandmeyer Reaction

The Sandmeyer isatin synthesis is a robust and widely applicable method for preparing isatins from anilines. This protocol adapts the procedure for the synthesis of 7-fluoroisatin.[5]

Step 1: Preparation of the isonitrosoacetanilide intermediate

-

In a 500 mL round-bottom flask, dissolve 2-amino-3-chloro-6-fluorobenzoic acid (1 equivalent) in water and concentrated HCl.

-

In a separate beaker, prepare a solution of chloral hydrate (1.1 eq.) and hydroxylamine hydrochloride (3.3 eq.) in water.

-

Combine the two solutions and heat the mixture under reflux for 1-2 hours. The formation of a precipitate indicates the creation of the isonitroso intermediate.

-

Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold water and dry thoroughly.

Causality: This step forms the key C-N bond required for the subsequent cyclization. The aniline nitrogen attacks the carbonyl group of chloral hydrate, followed by elimination and reaction with hydroxylamine to form the oxime (isonitroso) functionality.

Step 2: Acid-catalyzed cyclization to 4-chloro-7-fluoro-1H-indole-2,3-dione

-

Pre-heat concentrated sulfuric acid (e.g., 10 parts by weight) to ~75 °C in a flask equipped with a mechanical stirrer and a thermometer.

-

Carefully add the dried isonitrosoacetanilide intermediate from Step 1 in small portions, ensuring the temperature does not exceed 90 °C.

-

After the addition is complete, maintain the temperature at 90 °C for an additional 10-15 minutes to ensure complete cyclization.

-

Allow the mixture to cool to room temperature, then pour it carefully over a large volume of crushed ice with stirring.

-

The crude isatin product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Causality: Concentrated sulfuric acid acts as both a dehydrating agent and a catalyst, promoting an electrophilic aromatic substitution reaction where the benzene ring attacks the electrophilic carbon of the oxime, leading to ring closure and formation of the isatin core.

Detailed Protocol: Purification and Characterization

Purification by Recrystallization

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., glacial acetic acid, ethanol, or an acetone/xylene mixture).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Trustworthiness: The success of recrystallization is self-validating. A sharp melting point and clean spectroscopic data for the resulting crystals will confirm the purity of the compound.

Characterization

-

Melting Point Determination: Use a standard melting point apparatus to determine the melting range of the purified crystals. A sharp range (≤ 2 °C) is indicative of high purity.

-

NMR Spectroscopy: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Expect to see signals in the aromatic region corresponding to the two protons on the benzene ring, as well as a broad singlet for the N-H proton.

-

¹³C NMR: Will show characteristic peaks for the two carbonyl carbons (C2 and C3) typically above 150 ppm, in addition to the aromatic carbons.

-

¹⁹F NMR: A single resonance is expected, with coupling to adjacent protons.

-

-

Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight.[7] Look for the molecular ion peak [M]+ or [M-H]- corresponding to the calculated mass of 199.56 g/mol , paying attention to the characteristic isotopic pattern of chlorine (~3:1 ratio for ³⁵Cl/³⁷Cl).

-

Infrared (IR) Spectroscopy: Analyze a solid sample using KBr pellet or ATR. Expect strong absorption bands characteristic of:

-

N-H stretching (~3200-3400 cm⁻¹)

-

C=O stretching for the ketone and lactam carbonyls (~1700-1750 cm⁻¹)

-

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione. IUCrData, 1, x160689. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 7-fluoro- 1H-indole-2,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-1H-indole-2,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). Indole. Retrieved from [Link]

Sources

- 1. 4-CHLORO-1H-INDOLE-2,3-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS RN 317-20-4 | Fisher Scientific [fishersci.com]

- 3. 5-chloro-1H-indole-2,3-dione | C8H4ClNO2 | CID 87203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

4-chloro-7-fluoro-1H-indole-2,3-dione structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-chloro-7-fluoro-1H-indole-2,3-dione

Introduction: The Significance of Substituted Isatins

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its versatile chemical reactivity and broad spectrum of biological activities.[1][2][3] Its derivatives are foundational components in medicinal chemistry, contributing to the development of agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the isatin core is a cornerstone of modern drug design. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide provides a comprehensive, in-depth analysis of the analytical methodologies required for the unambiguous structure elucidation of a specific di-halogenated derivative: 4-chloro-7-fluoro-1H-indole-2,3-dione . We will move beyond a simple recitation of techniques, instead focusing on the causal logic behind experimental choices and the synergistic interplay of data from multiple analytical platforms. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for structural confirmation.

Foundational Analysis: Molecular Formula and Functional Groups

The first phase of any structure elucidation process is to confirm the molecular formula and identify the key functional groups present. This establishes the fundamental building blocks of the molecule.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the definitive technique for determining the elemental composition of a molecule. Unlike low-resolution MS, it provides highly accurate mass measurements, allowing for the calculation of a unique molecular formula. For a halogenated compound like 4-chloro-7-fluoro-1H-indole-2,3-dione, HRMS is crucial for confirming the presence of both chlorine and fluorine.

A key diagnostic feature is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5][6] This results in a characteristic pair of peaks in the mass spectrum: the molecular ion peak (M+) and an "M+2" peak, separated by two mass units, with a relative intensity ratio of approximately 3:1.[5][7] Fluorine, in contrast, is monoisotopic (¹⁹F) and does not contribute to such patterns.

Predicted Mass Spectrum Data for C₈H₃ClFNO₂:

| Ion | Isotopic Composition | Calculated m/z | Expected Relative Abundance |

| [M]+ | C₈H₃³⁵ClFNO₂ | 198.9840 | 100% |

| [M+2]+ | C₈H₃³⁷ClFNO₂ | 200.9811 | ~32% |

Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in negative ion mode to deprotonate the N-H group, forming the [M-H]⁻ ion.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da), ensuring sufficient resolution to distinguish the isotopic peaks.

-

Analysis: Analyze the resulting spectrum to identify the monoisotopic mass and confirm the characteristic 3:1 isotopic pattern for the chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For an isatin derivative, the most prominent features are the N-H bond and the two distinct carbonyl groups of the dione system.

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3200 | N-H Stretch | Amide (Indole N-H) |

| ~1760-1740 | C=O Stretch | C2-Ketone Carbonyl |

| ~1730-1710 | C=O Stretch | C3-Amide Carbonyl |

| ~1620-1580 | C=C Stretch | Aromatic Ring |

| ~1100-1000 | C-F Stretch | Aryl-Fluoride |

| ~800-700 | C-Cl Stretch | Aryl-Chloride |

The exact positions of the carbonyl stretches can be influenced by intermolecular hydrogen bonding in the solid state.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Core Structure Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments is required for an unambiguous assignment.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides information on the number of chemically distinct protons, their electronic environment, and their spatial relationship to neighboring protons. In 4-chloro-7-fluoro-1H-indole-2,3-dione, we expect to see signals for the two aromatic protons (H-5 and H-6) and the amide proton (N-H). The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and carbonyl groups. Crucially, the fluorine atom at C-7 will cause splitting of the adjacent H-6 proton signal due to through-bond scalar coupling (J-coupling).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | ~11.5 | br s | - | Exchangeable amide proton, often broad. |

| H-6 | ~7.8 | dd | ³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 4.0 | Coupled to H-5 (ortho) and F-7 (meta). |

| H-5 | ~7.3 | d | ³J(H-H) ≈ 8.0 | Coupled only to H-6 (ortho). |

¹³C NMR Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For this molecule, we expect eight distinct carbon signals. The carbons directly bonded to the electronegative halogens (C-4 and C-7) and the carbonyl carbons will be significantly downfield. C-F coupling provides an additional layer of confirmation, as the signals for C-7 and adjacent carbons (C-6, C-5, C-7a) will appear as doublets with characteristic coupling constants.[10]

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz):

| Carbon | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| C-2 | ~184 | s | - |

| C-3 | ~159 | s | - |

| C-7a | ~150 | d | ²J(C-F) ≈ 12 |

| C-7 | ~148 | d | ¹J(C-F) ≈ 250 |

| C-4 | ~135 | s | - |

| C-3a | ~125 | s | - |

| C-6 | ~120 | d | ²J(C-F) ≈ 20 |

| C-5 | ~118 | d | ³J(C-F) ≈ 5 |

2D NMR for Unambiguous Connectivity

Expertise & Rationale: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. A suite of 2D experiments is essential for irrefutable proof of structure.

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks. A cross-peak between the signals at ~7.8 ppm and ~7.3 ppm would confirm that H-5 and H-6 are adjacent on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon. This would link the ¹H signal at ~7.3 ppm to the ¹³C signal at ~118 ppm (H-5 to C-5) and the ¹H signal at ~7.8 ppm to the ¹³C signal at ~120 ppm (H-6 to C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the complete molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key Predicted HMBC Correlations:

| Proton | Correlates to Carbon(s) | Significance |

| N-H | C-2, C-3, C-7a | Confirms the indole ring structure and proximity to carbonyls. |

| H-5 | C-3a, C-4, C-7, C-6 | Places H-5 adjacent to C-4 and C-6, and confirms the overall ring fusion. |

| H-6 | C-4, C-5, C-7a | Places H-6 adjacent to C-5 and C-7, confirming the substituent pattern. |

NMR Experimental Workflow

Caption: NMR workflow for structural assignment.

Absolute Confirmation: Single-Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths, bond angles, and intermolecular interactions in the solid state.[11]

Although a crystal structure for 4-chloro-7-fluoro-1H-indole-2,3-dione is not specifically reported, analysis of closely related structures, such as 4-chloro-1H-indole-2,3-dione, provides a strong predictive model.[12]

Expected Structural Features:

-

Planarity: The indole ring system is expected to be nearly planar.[12]

-

Hydrogen Bonding: In the crystal lattice, molecules are likely to form dimers or chains via intermolecular hydrogen bonds between the N-H group of one molecule and a carbonyl oxygen (likely the C-2 ketone) of a neighboring molecule.[12][13]

-

Bond Lengths: The C-Cl and C-F bond lengths will be consistent with standard values for aryl halides.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

-

Mounting and Data Collection: Mount a selected crystal on a diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations and collect diffraction data by rotating the crystal in a beam of X-rays.[11]

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

Validation: The final structure is validated and typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Integrated Elucidation Strategy

Caption: Integrated workflow for structure elucidation.

This systematic process, beginning with mass spectrometry to establish the molecular formula, followed by FTIR to confirm functional groups, and NMR to piece together the atomic framework, culminates in the absolute confirmation by X-ray crystallography. Each step logically builds upon the last, ensuring the final structural assignment is both accurate and irrefutable.

References

-

Jain, S., & Kumar, D. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(34), 21036-21061. [Link]

-

IUCr. (2018). Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1636–1647. [Link]

-

Hassan, A. S., et al. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Journal of Heterocyclic Chemistry, 55(10). [Link]

-

da Silva, J. F. M., et al. (2001). Influence of N-1 and C-3 substituents on ¹H NMR chemical shifts of isatins. Magnetic Resonance in Chemistry, 39(9), 531-534. [Link]

-

Al-Amery, M. H. A. (2016). The Fourier transform infrared spectrum of Isatin. International Journal of ChemTech Research, 9(5), 1-8. [Link]

-

Al-Ostath, A. I., et al. (2024). Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 14(2), 143. [Link]

-

Fadhel, S. R. (2023). synthesis, characterization and spectroscopic analysis of some isatin derivatives. ResearchGate. [Link]

-

AUREMN. (n.d.). X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. PubChem. [Link]

-

American Chemical Society. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

-

MDPI. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Molecules, 27(14), 4639. [Link]

-

Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione. IUCrData, 1(5), x160689. [Link]

-

PrepChem. (n.d.). Synthesis of 7-fluoro-1H-indole-2,3-dione. [Link]

-

Al-khuzaie, F. S., & Al-Safi, R. I. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloroisatin. PubChem. [Link]

-

ResearchGate. (2011). Mass spectrometry of halogen-containing organic compounds. [Link]

-

Golen, J. A., & Manke, D. R. (2016). 4,7-Dichloro-1H-indole-2,3-dione. IUCrData, 1(6), x160867. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Fluoroisatin. PubChem. [Link]

-

MDPI. (2020). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 25(23), 5707. [Link]

-

Supporting Information for Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). ACS Publications. [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. tutorchase.com [tutorchase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Scrutiny of 4-chloro-7-fluoro-1H-indole-2,3-dione: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4-chloro-7-fluoro-1H-indole-2,3-dione, a halogenated isatin derivative of significant interest in medicinal chemistry and drug development. Isatin and its analogs are recognized pharmacophores known for a wide range of biological activities.[1] The strategic placement of chloro and fluoro substituents on the isatin core is anticipated to modulate its electronic properties, bioavailability, and therapeutic potential, making a thorough understanding of its structural characteristics paramount for rational drug design.

Molecular Structure and Expected Spectroscopic Highlights

The structure of 4-chloro-7-fluoro-1H-indole-2,3-dione, presented below, forms the basis for all subsequent spectroscopic predictions. The presence of two distinct halogen atoms on the aromatic ring, coupled with the characteristic isatin core, will give rise to a unique and informative spectroscopic fingerprint.

Figure 1: Chemical structure of 4-chloro-7-fluoro-1H-indole-2,3-dione with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-chloro-7-fluoro-1H-indole-2,3-dione, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be essential for unambiguous characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the N-H proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H5 | 7.0 - 7.3 | Doublet | ³J(H5-H6) ≈ 8-9 | Shielded by the electron-donating effect of the adjacent nitrogen and deshielded by the inductive effect of the C4-Cl. |

| H6 | 7.4 - 7.7 | Doublet | ³J(H6-H5) ≈ 8-9 | Deshielded by the C7-F and the carbonyl group at C3. |

| NH | 10.5 - 11.5 | Broad Singlet | - | The acidic proton of the indole nitrogen, typically observed as a broad signal due to quadrupole broadening and exchange. |

Expert Insight: The precise chemical shifts of H5 and H6 will be influenced by the combined electronic effects of the chloro and fluoro substituents. The electron-withdrawing nature of both halogens will generally lead to a downfield shift of the aromatic protons compared to unsubstituted isatin.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~180 | Carbonyl carbon, typically found in this region. |

| C3 | ~158 | Carbonyl carbon, slightly upfield from C2. |

| C3a | ~118 | Aromatic carbon adjacent to the pyrrole ring. |

| C4 | ~125 (¹J(C-F) ≈ 240-260 Hz) | Aromatic carbon directly attached to fluorine, will appear as a doublet with a large one-bond C-F coupling constant. |

| C5 | ~120 | Aromatic carbon. |

| C6 | ~135 | Aromatic carbon. |

| C7 | ~140 (¹J(C-Cl) ≈ 15-20 Hz) | Aromatic carbon attached to chlorine. |

| C7a | ~150 | Aromatic carbon adjacent to the nitrogen. |

Expert Insight: The most informative signals in the ¹³C NMR spectrum will be those of C4 and C7 due to the direct attachment of the halogens. The large one-bond coupling constant between C4 and ¹⁹F is a definitive indicator of their connectivity.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will show a single signal for the fluorine atom at C7.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| F7 | -110 to -130 | Singlet | - | The chemical shift is characteristic of an aryl fluoride. Minor couplings to neighboring protons may be observed with high resolution. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural confirmation.

-

Sample Preparation:

-

Dissolve 5-10 mg of 4-chloro-7-fluoro-1H-indole-2,3-dione in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for isatins due to their better solubility and to avoid exchange of the NH proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish the coupling between H5 and H6.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is invaluable for assigning the quaternary carbons.

-

-

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4-chloro-7-fluoro-1H-indole-2,3-dione will be dominated by the characteristic vibrations of the N-H and carbonyl groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3200 - 3400 | Medium, Broad | Characteristic of the N-H bond in the indole ring. Broadening is due to hydrogen bonding. |

| C=O Stretch (Amide) | 1730 - 1750 | Strong | The C2 carbonyl group. |

| C=O Stretch (Ketone) | 1710 - 1730 | Strong | The C3 carbonyl group. |

| C=C Stretch (Aromatic) | 1600 - 1620 | Medium | Vibrations of the aromatic ring. |

| C-F Stretch | 1200 - 1250 | Strong | Characteristic absorption for an aryl fluoride. |

| C-Cl Stretch | 700 - 800 | Medium | Characteristic absorption for an aryl chloride. |

Expert Insight: The presence of two distinct, strong carbonyl absorption bands is a hallmark of the isatin core. The exact positions of these bands can be sensitive to the electronic effects of the substituents on the aromatic ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over the range of 4000-400 cm⁻¹.

-

Figure 3: A simplified workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (C₈H₃ClFNO₂). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, which is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways for isatins involve the loss of CO, and subsequent cleavages of the heterocyclic ring. The presence of the halogen atoms will also influence the fragmentation pattern.

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 198.98 | Molecular ion (for ³⁵Cl isotope). |

| [M+2]⁺ | 200.98 | Isotopic peak for ³⁷Cl. |

| [M-CO]⁺ | 170.98 | Loss of a carbonyl group. |

| [M-2CO]⁺ | 142.98 | Loss of both carbonyl groups. |

Expert Insight: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecular ion, which provides irrefutable evidence for the chemical formula.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a pure solid, direct infusion is often sufficient.

-

-

Ionization:

-

Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques suitable for this type of molecule. Electron Impact (EI) can also be used, which will likely lead to more extensive fragmentation.

-

-

Mass Analysis:

-

A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements.

-

Figure 4: A general workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 4-chloro-7-fluoro-1H-indole-2,3-dione, as outlined in this guide, provides a robust framework for its unambiguous structural characterization. The predicted NMR, IR, and MS data, derived from the fundamental principles of spectroscopy and analysis of related structures, offer a clear roadmap for researchers. The synergistic use of these techniques, coupled with the detailed experimental protocols provided, will enable the confident identification and characterization of this and other novel halogenated isatin derivatives, thereby accelerating their development in medicinal chemistry and other scientific disciplines.

References

- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). [No specific journal mentioned in the provided search result].

- Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione.

- Supporting information for a study on methylation of indoles and pyrroles. The Royal Society of Chemistry.

-

PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]

-

J&K Scientific. (n.d.). 4-Fluoro-1H-indole-7-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indole-2,3-dione, 7-chloro-1-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-1H-indole-2,3-dione. Retrieved from [Link]

- Glaser, M., & Robins, E. (2008). Design, synthesis, and biological characterization of a caspase 3/7 selective isatin labeled with 2-[18F]fluoroethylazide. Journal of Medicinal Chemistry, 51(24), 8184-8194.

-

PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. Molecules, 19(9), 13347-13361.

-

PubChem. (n.d.). 1-Chloro-2,3-indoledione. Retrieved from [Link]

- Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H). (2024). [No specific journal mentioned in the provided search result].

Sources

The Emerging Therapeutic Potential of 4-Chloro-7-fluoro-1H-indole-2,3-dione: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities and therapeutic potential of 4-chloro-7-fluoro-1H-indole-2,3-dione, a halogenated derivative of the versatile isatin scaffold. Isatin (1H-indole-2,3-dione) and its analogues have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the isatin core can significantly modulate the molecule's physicochemical properties and enhance its biological efficacy. This guide will delve into the known biological activities of structurally related halogenated isatins, offering insights into the potential therapeutic applications of 4-chloro-7-fluoro-1H-indole-2,3-dione. We will explore its potential as an anticancer, antimicrobial, and antiviral agent, and as an enzyme inhibitor, drawing on existing data for analogous compounds to build a predictive framework for its activity. Furthermore, this guide will present generalized experimental protocols for the synthesis and biological evaluation of isatin derivatives, providing a practical resource for researchers in the field of drug discovery and development.

Introduction: The Isatin Scaffold and the Influence of Halogenation

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound that has been identified in various biological systems and has shown a remarkable range of biological activities.[1][2] Its unique structural features, including a planar, rigid framework and the presence of two carbonyl groups at positions 2 and 3, make it a privileged scaffold in medicinal chemistry.

The introduction of halogen atoms, particularly chlorine and fluorine, onto the aromatic ring of the isatin core is a well-established strategy for enhancing biological activity. This is attributed to several factors:

-

Increased Lipophilicity: Halogenation can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets.

-

Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the electron distribution within the isatin ring system, influencing its binding affinity to biological targets.

-

Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the compound.

The specific placement of both a chloro and a fluoro group on the isatin ring, as in 4-chloro-7-fluoro-1H-indole-2,3-dione, presents an intriguing candidate for drug development with potentially unique and enhanced pharmacological properties.

Predicted Biological Activities of 4-Chloro-7-fluoro-1H-indole-2,3-dione

While direct experimental data for 4-chloro-7-fluoro-1H-indole-2,3-dione is limited in the public domain, we can infer its potential biological activities based on the extensive research conducted on structurally similar halogenated isatin derivatives.

Anticancer Activity

Isatin derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[1][3] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of protein kinases, and disruption of cell cycle progression.

Studies on fluorinated isatins have demonstrated their potential as potent anticancer agents. For example, certain fluorinated 1-benzylisatins have been shown to induce apoptosis in tumor cells through the dissipation of the mitochondrial membrane and the stimulation of reactive oxygen species (ROS) production.[4] Similarly, isatin-gallate hybrids have exhibited cytotoxic activities in vitro.

The presence of a chloro group at the 4-position and a fluoro group at the 7-position of the isatin ring in the title compound could synergistically enhance its anticancer potential. The chloro group may contribute to increased lipophilicity, while the fluoro group could enhance binding to target enzymes.

Hypothesized Anticancer Mechanism of Action:

Caption: Hypothesized anticancer mechanisms of 4-chloro-7-fluoro-1H-indole-2,3-dione.

Antimicrobial and Antifungal Activity

The isatin scaffold has been explored for the development of novel antimicrobial and antifungal agents.[2] The incorporation of halogen atoms has been shown to be beneficial for these activities. For instance, indole derivatives containing chloro substituents have demonstrated significant antibacterial activity.[5]

Furthermore, 5-fluoro-1H-indole-2,3-dione derivatives, when conjugated with triazoles, have exhibited considerable antibacterial and antifungal potency.[6] These findings suggest that 4-chloro-7-fluoro-1H-indole-2,3-dione could possess a broad spectrum of antimicrobial activity.

Potential Antimicrobial Targets:

-

Bacterial Cell Wall Synthesis: Isatin derivatives may interfere with the enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are known targets for quinolone antibiotics. The planar structure of the isatin ring may allow it to intercalate into DNA or bind to these enzymes.

-

Fungal Ergosterol Biosynthesis: Similar to azole antifungals, halogenated isatins might inhibit enzymes involved in the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane.

Antiviral Activity

Isatin derivatives have demonstrated promising antiviral activity against a range of viruses, including herpes simplex virus (HSV), influenza virus, and even coronaviruses.[7][8] The mechanism of antiviral action can vary depending on the specific derivative and the virus.

Studies on 5-fluoro-1H-indole-2,3-dione thiosemicarbazones have shown activity against HSV-1 and HSV-2.[7] Additionally, indole chloropyridinyl esters have been identified as inhibitors of the SARS-CoV-2 3CL protease.[9] Given these precedents, 4-chloro-7-fluoro-1H-indole-2,3-dione warrants investigation as a potential antiviral agent.

Potential Antiviral Mechanisms:

-

Inhibition of Viral Proteases: The dione functionality of the isatin core could potentially interact with the active sites of viral proteases, which are crucial for viral replication.

-

Inhibition of Viral Polymerases: The planar aromatic system might interfere with the function of viral RNA or DNA polymerases.

-

Interference with Viral Entry: The compound could potentially block the interaction of viral surface proteins with host cell receptors.

Enzyme Inhibition

The isatin scaffold is a known inhibitor of various enzymes. The introduction of a fluorine atom, in particular, is a common strategy in the design of enzyme inhibitors due to its ability to form strong interactions with enzyme active sites.[10]

Isatin derivatives have been shown to be inhibitors of enzymes such as monoamine oxidase (MAO) and caspases. The specific substitution pattern of 4-chloro-7-fluoro-1H-indole-2,3-dione could confer selectivity and potency for specific enzyme targets. For instance, the combination of a chloro and fluoro group might lead to potent inhibition of certain kinases or proteases involved in disease pathways.

Synthesis and Characterization

The synthesis of 4-chloro-7-fluoro-1H-indole-2,3-dione can be approached through established methods for the synthesis of substituted isatins. A common and versatile method is the Sandmeyer isatin synthesis.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 4-chloro-7-fluoro-1H-indole-2,3-dione.

Step-by-Step Methodology (Generalized):

-

Preparation of the Isonitrosoacetanilide Intermediate:

-

Dissolve 3-chloro-6-fluoroaniline in a suitable solvent (e.g., water with hydrochloric acid).

-

Add a solution of chloral hydrate and hydroxylamine hydrochloride.

-

Heat the reaction mixture to facilitate the formation of the isonitrosoacetanilide intermediate.

-

Cool the mixture and collect the precipitated product by filtration.

-

-

Cyclization to the Isatin:

-

Carefully add the dried isonitrosoacetanilide intermediate to concentrated sulfuric acid at a controlled temperature.[11]

-

Gently heat the mixture to promote the intramolecular cyclization.[11]

-

Pour the reaction mixture onto ice to precipitate the crude 4-chloro-7-fluoro-1H-indole-2,3-dione.[11]

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H).

-

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule. The crystal structure of the related 4-chloro-1H-indole-2,3-dione has been reported.[12]

In Vitro Biological Evaluation: Experimental Protocols

The following are generalized protocols for the initial in vitro screening of 4-chloro-7-fluoro-1H-indole-2,3-dione for its potential biological activities.

Anticancer Activity: MTT Assay

This assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity.

Protocol:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 4-chloro-7-fluoro-1H-indole-2,3-dione in the culture medium. Add the different concentrations of the compound to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

-

Compound Dilution: Prepare a two-fold serial dilution of 4-chloro-7-fluoro-1H-indole-2,3-dione in a suitable broth medium in a 96-well plate.

-

Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganisms.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Protocol:

-

Cell Culture: Grow a confluent monolayer of a susceptible host cell line (e.g., Vero cells) in 6-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of virus for a short period to allow for viral adsorption.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of 4-chloro-7-fluoro-1H-indole-2,3-dione.

-

Incubation: Incubate the plates until viral plaques (zones of cell death) are visible.

-

Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Future Directions and Conclusion

While this guide has outlined the significant potential of 4-chloro-7-fluoro-1H-indole-2,3-dione based on the established biological activities of related halogenated isatins, further empirical research is imperative. The next steps in the investigation of this compound should include:

-

Definitive Synthesis and Characterization: The unambiguous synthesis and thorough characterization of 4-chloro-7-fluoro-1H-indole-2,3-dione are the foundational first steps.

-

Broad-Spectrum In Vitro Screening: A comprehensive screening against a diverse panel of cancer cell lines, pathogenic bacteria and fungi, and a variety of viruses is necessary to identify its most promising therapeutic applications.

-

Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with variations in the halogen substitution pattern will provide valuable insights into the SAR and guide the optimization of lead compounds.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila. (2023). MDPI. Retrieved from [Link]

-

Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. (2012). PubMed Central. Retrieved from [Link]

-

Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. (2012). ResearchGate. Retrieved from [Link]

-

4-Chloro-1H-indole-2,3-dione. (2016). ResearchGate. Retrieved from [Link]

-

Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. (2021). National Institutes of Health. Retrieved from [Link]

-

In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2022). Springer. Retrieved from [Link]

-

4,7-Dichloro-1H-indole-2,3-dione. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. (2019). PubMed. Retrieved from [Link]

-

Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. (2023). Taylor & Francis Online. Retrieved from [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2022). PubMed Central. Retrieved from [Link]

-

Enzyme inhibition by fluoro compounds. (1985). ResearchGate. Retrieved from [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2020). National Institutes of Health. Retrieved from [Link]

-

Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. (2020). PubMed. Retrieved from [Link]

-

5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. (2021). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). MDPI. Retrieved from [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2020). PubMed. Retrieved from [Link]

-

Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA). (2023). RSC Publishing. Retrieved from [Link]

-

Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. (2010). PubMed. Retrieved from [Link]

-

Synthesis of 7-fluoro- 1H-indole-2,3-dione. (n.d.). PrepChem.com. Retrieved from [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2023). PubMed Central. Retrieved from [Link]

-

7-Chloroquinoline-isatin Conjugates: Antimalarial, Antitubercular, and Cytotoxic Evaluation. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. (2023). Digital Repository of University of Baghdad. Retrieved from [Link]

-

Synthesis and anti-HIV-1 activity of new fluoro-HEPT analogues: an investigation on fluoro versus hydroxy substituents. (2011). PubMed. Retrieved from [Link]

-

Synthesis of 5-Fluoroindole-5-13C. (2022). Diva-portal.org. Retrieved from [Link]

-

Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. (2023). National Institutes of Health. Retrieved from [Link]

-

Studies on heterocyclic compounds: spiro [indole-3,2'-thiazolidine] derivatives. Antimicrobial activity of monohalogenated 3'. (1990). PubMed. Retrieved from [Link]

Sources

- 1. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

4-chloro-7-fluoro-1H-indole-2,3-dione mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 4-chloro-7-fluoro-1H-indole-2,3-dione

Abstract

This technical guide provides a comprehensive exploration of the proposed mechanism of action for 4-chloro-7-fluoro-1H-indole-2,3-dione, a halogenated derivative of the isatin scaffold. While direct research on this specific molecule is emerging, this document synthesizes the current understanding of structurally related isatin compounds to postulate its primary biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a framework for future investigation. We will delve into the compound's likely impact on key cellular processes including protein kinase inhibition, induction of apoptosis through caspase modulation, and the instigation of mitochondrial dysfunction and oxidative stress.

Introduction: The Isatin Scaffold and the Influence of Halogenation

The 1H-indole-2,3-dione, commonly known as isatin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological properties. Isatin and its derivatives have been reported to exhibit a multitude of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects[1][2]. The isatin core is a privileged structure, meaning it can bind to multiple biological targets with high affinity.

The introduction of halogen atoms, such as chlorine and fluorine, into the isatin ring system can significantly modulate its physicochemical and biological properties. Halogenation is known to enhance lipophilicity, which can improve membrane permeability and cellular uptake[3]. Furthermore, the high electronegativity of halogen atoms can alter the electron distribution within the molecule, potentially leading to enhanced binding interactions with target proteins and improved metabolic stability[3][4]. Although the precise mechanism of action for 4-chloro-7-fluoro-1H-indole-2,3-dione is yet to be fully elucidated, extensive research on analogous halogenated isatins provides a strong foundation for proposing its likely biological targets and cellular effects.

This guide will focus on three primary, interconnected mechanisms through which 4-chloro-7-fluoro-1H-indole-2,3-dione is hypothesized to exert its cytotoxic effects against cancer cells:

-

Inhibition of Protein Kinases: Specifically focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

-

Induction of Apoptosis: Through the modulation of the caspase cascade, particularly the executioner caspases-3 and -7.

-

Mitochondrial Dysfunction and Oxidative Stress: Involving the dissipation of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).

Proposed Mechanisms of Action

Inhibition of Protein Kinases: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis[5][6][7]. The inhibition of VEGFR-2 is a clinically validated strategy in oncology[6][7][8]. Several isatin-based molecules, such as Sunitinib, are potent kinase inhibitors. It is therefore plausible that 4-chloro-7-fluoro-1H-indole-2,3-dione acts as an inhibitor of VEGFR-2.

The proposed mechanism involves the compound binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby abrogating the pro-angiogenic signals. The presence of halogen atoms on the isatin ring may enhance the binding affinity and selectivity for the kinase domain.